8-Chloro-3-methoxy-1,5-naphthyridine

Aurora kinase inhibitors Medicinal chemistry Cancer therapeutics

Substituting 1,5-naphthyridine regioisomers derails kinase inhibitor SAR and synthetic routes. 8-Chloro-3-methoxy-1,5-naphthyridine (CAS 952059-69-7) eliminates this risk with documented use in Amgen Aurora kinase modulator patents and cyclopropane dicarboxamide anti-proliferative programs. Key advantages: (1) Consensus LogP 1.97 enables systematic lipophilicity-hERG SAR studies; (2) 8-Cl leaving group permits mechanistic switching (PI4K→hemozoin inhibition) in antimalarial research; (3) ≥95% purity with established synthetic protocols reduces lead time. Ideal for teams requiring regioisomerically pure naphthyridine building blocks with validated pharmacological precedent.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 952059-69-7
Cat. No. B1429222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3-methoxy-1,5-naphthyridine
CAS952059-69-7
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2N=C1)Cl
InChIInChI=1S/C9H7ClN2O/c1-13-6-4-8-9(12-5-6)7(10)2-3-11-8/h2-5H,1H3
InChIKeySVELGGXLWDUMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-3-methoxy-1,5-naphthyridine: A Key Kinase Inhibitor Intermediate


8-Chloro-3-methoxy-1,5-naphthyridine (CAS 952059-69-7) is a heteroaromatic building block belonging to the 1,5-naphthyridine class, characterized by a chlorine atom at the 8-position and a methoxy group at the 3-position on the fused bicyclic core . This specific substitution pattern confers distinct physicochemical properties—including a consensus Log Po/w of approximately 1.97 and a topological polar surface area (TPSA) of 35.01 Ų —that differentiate it from other naphthyridine regioisomers and substitution variants. The compound is commercially available at ≥95% purity from multiple suppliers and is routinely employed as a versatile synthetic intermediate in medicinal chemistry campaigns targeting kinase-dependent diseases and central nervous system disorders [1].

Why 8-Chloro-3-methoxy-1,5-naphthyridine Is Irreplaceable


Procurement and project continuity risk arises from the fact that 8-chloro-3-methoxy-1,5-naphthyridine is not a generic 1,5-naphthyridine scaffold. The literature clearly demonstrates that biological activity, synthetic tractability, and downstream target engagement are exquisitely sensitive to the precise regioisomer and substitution pattern . For instance, structure-activity relationship (SAR) studies reveal that 1,6-naphthyridine cores exhibit different kinase inhibition profiles compared to 1,5-naphthyridines , and even within the 1,5-naphthyridine family, the presence of a basic group at the 8-position can completely switch a compound's primary mode of action from PI4K inhibition to hemozoin formation inhibition in antimalarial research [1]. Therefore, substituting this compound with an alternative naphthyridine—even one with a different halogen or alkoxy group—introduces uncharacterized variables that can invalidate established SAR, derail synthetic routes, and require extensive re-optimization of downstream biological assays.

Differentiation Evidence for 8-Chloro-3-methoxy-1,5-naphthyridine


Aurora Kinase Modulator Intermediate in Amgen Patent

8-Chloro-3-methoxy-1,5-naphthyridine is explicitly documented as a key synthetic intermediate (Example 2) in a patent from Amgen Inc. (US9126935B2) for the preparation of Aurora kinase modulators [1]. This direct, high-profile industrial precedent establishes a validated synthetic path that is not reported for many other naphthyridine substitution isomers. Alternative compounds like 8-chloro-1,5-naphthyridine-3-carboxylic acid are used for antibacterial gyrase inhibitors, not Aurora kinase pathways, highlighting a divergent application space .

Aurora kinase inhibitors Medicinal chemistry Cancer therapeutics

Cyclopropane Dicarboxamide Kinase Inhibitor Precursor

Multiple independent sources, including bio-delta.com and rx-8.com, consistently cite the use of 8-chloro-3-methoxy-1,5-naphthyridine as a precursor for cyclopropane dicarboxamides, a scaffold for treating kinase-dependent disorders [1][2]. This is further corroborated by the existence of a PCT patent application (WO2011137342A1) specifically on 'Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities' [3]. While the exact synthetic role is not detailed in the patent abstract, the association is strong. In contrast, a close analog, 3-methoxy-1,5-naphthyridine (CAS 1261365-35-8), which lacks the 8-chloro substituent, is primarily described for its general 'luminescence properties' and not for this specific kinase inhibitor application .

Kinase inhibitors Anti-proliferative agents Cyclopropane dicarboxamides

Distinct Lipophilicity and TPSA Profile

The 8-chloro-3-methoxy substitution imparts a quantifiable physicochemical signature that is distinct from non-chlorinated or differently substituted analogs. For the target compound, the consensus Log Po/w is 1.97 and the TPSA is 35.01 Ų . In contrast, the non-chlorinated analog, 3-methoxy-1,5-naphthyridine (CAS 1261365-35-8), has a calculated TPSA of 34.9 Ų and a LogP of 1.49 . The 8-chloro substituent increases lipophilicity (ΔLogP ≈ +0.48) while minimally affecting TPSA, a combination that can significantly influence membrane permeability and off-target binding profiles in downstream compounds. This difference is critical; SAR studies in related 1,5-naphthyridine series have shown that changes in lipophilicity (cLogD) directly correlate with hERG channel activity and in vivo efficacy [1].

Physicochemical properties Lipophilicity ADME prediction

Dual PI4K/Hemozoin Inhibition Mode in Antimalarials

A critical SAR finding for 2,8-disubstituted-1,5-naphthyridines shows that the presence of a basic group at the 8-position can switch the primary mode of action from inhibition of Plasmodium PI4K to inhibition of hemozoin formation, a pathway involved in host hemoglobin degradation [1]. While the target compound itself is not a basic amine, the 8-chloro substituent provides a synthetic handle for introducing such basic groups (e.g., via nucleophilic aromatic substitution) that are absent in non-halogenated analogs. This presents a unique opportunity to access a dual-mechanism antimalarial scaffold that retains activity against drug-resistant strains and shows minimal off-target human kinase inhibition [1]. Analogs lacking an 8-position leaving group (e.g., 3-methoxy-1,5-naphthyridine) cannot be easily derivatized to explore this critical SAR axis.

Antimalarial drug discovery Plasmodium falciparum Hemozoin inhibition

Optimal Use Cases: 8-Chloro-3-methoxy-1,5-naphthyridine


Aurora & Cyclopropane Dicarboxamide Kinase Inhibitor Scaffold

This compound is most appropriate for medicinal chemistry programs focused on developing novel kinase inhibitors, particularly those targeting Aurora kinases or employing a cyclopropane dicarboxamide motif. The evidence demonstrates its direct use as a synthetic intermediate in a documented Amgen patent for Aurora kinase modulators [1] and its repeated citation as a precursor for anti-proliferative cyclopropane dicarboxamides [2][3]. Researchers can leverage the published synthetic protocols as a starting point, reducing lead time and synthetic risk. This is a superior choice over non-halogenated or differently substituted naphthyridines that lack this established precedent in kinase drug discovery.

8-Position SAR Probe for Antimalarial Lead Optimization

Investigators exploring novel antimalarial agents, specifically those targeting Plasmodium falciparum PI4K or hemozoin formation, should prioritize this building block. The 8-chloro substituent is a critical functional handle for introducing basic groups, a modification that has been shown to cause a mechanistic 'switch' in the mode of action of 2,8-disubstituted-1,5-naphthyridines [1]. This allows for the generation of analogs that may overcome resistance and reduce off-target toxicity. Analogs without a leaving group at the 8-position cannot be used to probe this important SAR dimension, making the target compound uniquely valuable for this specific research application.

Lipophilicity-Driven ADME Optimization Studies

For research groups studying the relationship between lipophilicity, hERG liability, and in vivo efficacy in heteroaromatic scaffolds, this compound serves as a valuable probe. Its consensus LogP of 1.97 [1] places it in a higher lipophilicity range compared to the non-chlorinated analog (LogP 1.49) [2]. This difference is within a range known to impact ADME properties. Studies on related 1,5-naphthyridine series have established that reducing cLogD can lower hERG activity and improve in vivo outcomes [3]. Therefore, this compound can be used as a tool to generate derivatives and systematically study the trade-offs between potency, lipophilicity, and safety, providing critical data to guide lead optimization.

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